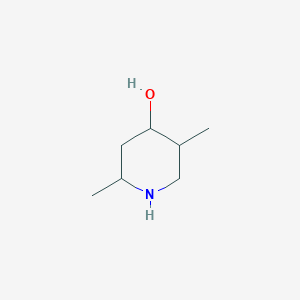
2,5-Dimethylpiperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethylpiperidin-4-ol is a chemical compound belonging to the piperidine family, characterized by a six-membered ring containing one nitrogen atom and five carbon atoms. This compound is notable for its structural features, which include two methyl groups at the 2 and 5 positions and a hydroxyl group at the 4 position. Piperidine derivatives are widely recognized for their significance in medicinal chemistry and pharmaceutical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylpiperidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,5-dimethylpiperidin-4-one with reducing agents to introduce the hydroxyl group at the 4 position . The reaction conditions often involve the use of hydrogenation catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation processes using specialized reactors. The choice of catalysts, such as palladium or platinum, and the optimization of reaction parameters, including temperature and pressure, are crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The methyl groups and hydroxyl group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include substituted piperidines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,5-Dimethylpiperidin-4-ol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,5-Dimethylpiperidin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and nitrogen atom play crucial roles in forming hydrogen bonds and ionic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethylpiperidin-4-one: Similar in structure but lacks the hydroxyl group.
4-Hydroxypiperidine: Contains a hydroxyl group but lacks the methyl groups at the 2 and 5 positions.
2,6-Dimethylpiperidine: Similar methyl substitution but differs in the position of the hydroxyl group.
Uniqueness
2,5-Dimethylpiperidin-4-ol is unique due to the presence of both methyl groups and a hydroxyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry .
Propiedades
Número CAS |
39251-56-4 |
|---|---|
Fórmula molecular |
C7H15NO |
Peso molecular |
129.20 g/mol |
Nombre IUPAC |
2,5-dimethylpiperidin-4-ol |
InChI |
InChI=1S/C7H15NO/c1-5-4-8-6(2)3-7(5)9/h5-9H,3-4H2,1-2H3 |
Clave InChI |
JDAPNCWTYAIVCT-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C(CN1)C)O |
Solubilidad |
>19.4 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


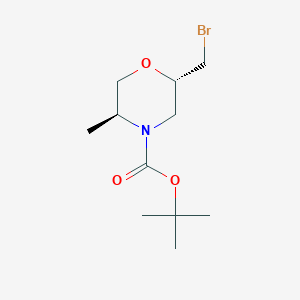
![[(1R)-2-amino-1-phenylethyl]dimethylamine](/img/structure/B12937150.png)
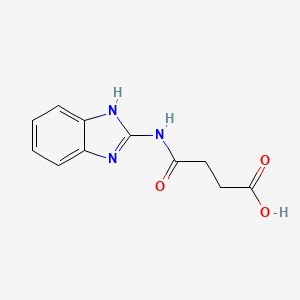
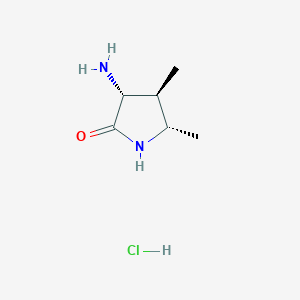
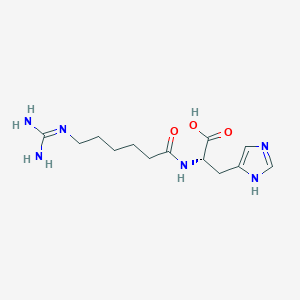
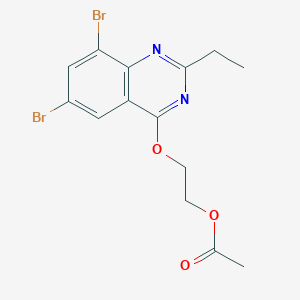
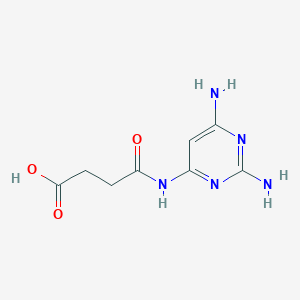
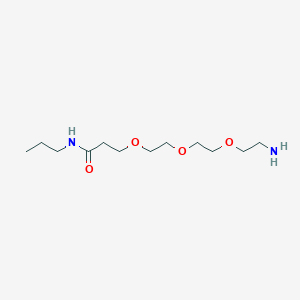
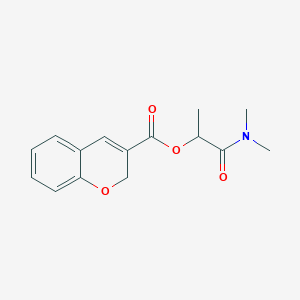
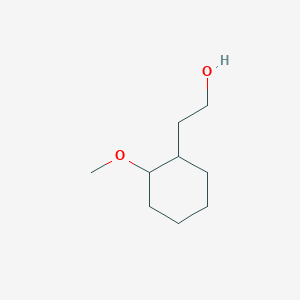

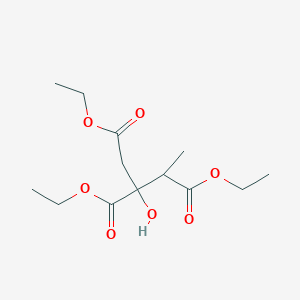

![2-Chloro-5-nitro-N-[(4H-1,2,3-triazol-4-ylidene)methyl]aniline](/img/structure/B12937220.png)
